2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid
Description
This compound is a nitro-substituted benzoic acid derivative featuring a pentacyclic core structure. Its molecular formula is C₂₄H₁₅N₃O₆ (calculated from analogs in ), with a molecular weight of approximately 441.4 g/mol. The core structure consists of a rigid ethanoanthracene-dicarboximide framework, as seen in related compounds (), with a nitro group at the para position of the benzoic acid substituent. The compound’s synthesis likely involves condensation reactions similar to those described for analogs (), followed by crystallization using SHELX software for structural validation ().
Key structural features include:
- A pentacyclic system with fused aromatic rings, contributing to planarity and rigidity.
- A nitro group at the 4-position of the benzoic acid, enhancing electron-withdrawing effects and acidity (pKa ~1–2 estimated).
- Potential hydrogen-bonding interactions via the carboxylic acid group, influencing solubility and crystal packing ().
Safety data for similar compounds indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) ().
Properties
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6/c28-23-21-19-13-5-1-2-6-14(13)20(16-8-4-3-7-15(16)19)22(21)24(29)26(23)18-11-12(27(32)33)9-10-17(18)25(30)31/h1-11,19-22H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDXPZMJGYBQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=CC(=C6)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid (CAS No: 499999-52-9) is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its antimicrobial and anticancer activities.
- Molecular Formula : C25H16N2O6
- Molecular Weight : 440.41 g/mol
- Structure : The compound features a pentacyclic structure with multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds related to 17-azapentacyclo structures exhibit significant antimicrobial properties. In a study assessing various derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, compounds structurally similar to 2-(16,18-Dioxo-17-azapentacyclo...) demonstrated potent antibacterial effects. The minimum inhibitory concentration (MIC) values for these compounds were notably low compared to other tested substances .
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound 1 | S. aureus | 64 |
| Compound 2 | E. coli | 128 |
| Compound 3 | Bacteroides fragilis | 64 |
These findings suggest that the structural features of the compound significantly influence its interaction with bacterial cell membranes and metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that similar azapentacyclo compounds may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines . For instance, derivatives have shown efficacy against breast cancer and leukemia cell lines.
Case Studies
- Antimicrobial Evaluation : A study conducted by Kuran et al. (2012) synthesized five derivatives of the azapentacyclo structure and evaluated their antimicrobial activity against a range of bacteria and fungi. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
- Cytotoxic Studies : Research has shown that compounds related to this class can induce cytotoxicity in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Substituent Position and Functionality: The 4-nitrobenzoic acid group in the target compound enhances acidity compared to the 3-nitrobenzamide analog (), which lacks a free carboxylic acid. Piperazine-containing analogs () show modified pharmacological profiles, with anti-HIV activity attributed to piperazine’s interaction with viral enzymes ().
Crystallographic Properties: The target compound’s rigid core likely adopts a monoclinic crystal system (P21/n space group) similar to analogs (), with hydrogen-bonding networks (O—H⋯O) stabilizing the lattice. Bromo-substituted analogs () may exhibit denser packing due to halogen interactions (C—Br⋯O), increasing melting points compared to nitro derivatives.
Table 2: Hazard Comparison
The 4-nitrobenzoic acid derivative poses higher acute toxicity risks compared to ester or amide analogs, likely due to its carboxylic acid group enhancing reactivity ().
Preparation Methods
Construction of the Azapentacyclic Core
The pentacyclic framework is typically assembled via intramolecular oxidative coupling or cyclocondensation (Figure 1):
- Starting Material : Derivatives of anthracene or polyaromatic hydrocarbons serve as precursors.
- Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd), forming fused rings.
- Lactam Formation : Introduction of the 17-aza group via Hofmann degradation or Beckmann rearrangement.
Anthracene derivative (10 mmol) + Diphenylketene (12 mmol) → Toluene, 110°C, 24h → Cyclized intermediate (Yield: 58–65%).
Nitro Group Introduction
Nitration is performed post-core assembly to prevent core degradation:
- Nitrating Agent : Mixed HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
- Regioselectivity Control : Electron-withdrawing groups on the benzoic acid direct nitration to the para position.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HNO₃ Concentration | 70–84% | Prevents over-nitration |
| Temperature | 0–25°C | Minimizes side reactions |
| Reaction Time | 10–60 min | Maximal mono-nitration |
Benzoic Acid Moiety Attachment
Two primary routes exist:
Route A : Esterification followed by hydrolysis:
- Coupling : 4-Nitrobenzoyl chloride + Pentacyclic alcohol (Pyridine, DCM, 0°C).
- Hydrolysis : NaOH (aq)/EtOH, reflux → Carboxylic acid (Yield: 70–75%).
Route B : Direct Ullmann Coupling:
Pentacyclic bromide (1 eq) + 4-Nitrobenzoic acid (1.2 eq) → CuI, K₂CO₃, DMF, 120°C → Product (Yield: 50–55%).
Research Findings and Optimization
Nitration Efficiency
Core Stability Concerns
- Acid Sensitivity : The lactam group hydrolyzes in >30% HNO₃, necessitating dilute conditions.
- Thermal Decomposition : Heating above 80°C leads to ring-opening; reactions are maintained at ≤25°C.
Comparative Analysis of Methods
Q & A
Q. What synthetic routes are recommended for the preparation of this compound, and what are the critical steps for optimizing yield?
The compound can be synthesized via multi-step cyclization and functionalization reactions. A key reference involves the use of a pentacyclic core scaffold (e.g., 17-azapentacyclo derivatives) as a starting point, followed by nitration and benzoic acid conjugation. Critical steps include precise temperature control during cyclization (to avoid side products) and purification via recrystallization or column chromatography to isolate the nitro-substituted derivative . The synthesis of structurally related compounds emphasizes the use of anhydrous conditions and catalysts like palladium for cross-coupling reactions .
Q. How can spectroscopic and crystallographic data be used to confirm the molecular structure?
X-ray crystallography is the gold standard for structural confirmation. For example, bond angles (e.g., O2–C2–N1: 123.39°) and torsional parameters derived from crystallographic data (e.g., C3–C12–C20: 111.94°) provide atomic-level resolution of the pentacyclic framework . Complementary techniques include:
- NMR : Analysis of aromatic proton splitting patterns (e.g., para-substituted nitro groups) and carbon chemical shifts.
- IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Advanced Research Questions
Q. How can electronic structure analysis (e.g., DFT calculations) elucidate the relationship between molecular conformation and bioactivity?
Density Functional Theory (DFT) simulations can map electron density distributions, particularly around the nitro group and pentacyclic core, to predict reactivity or binding interactions. For instance, the electron-withdrawing nitro group may polarize the benzoic acid moiety, influencing hydrogen-bonding potential with biological targets. Comparative studies with analogs (e.g., fluoro- or methyl-substituted derivatives) can validate computational models .
Q. What strategies are effective in resolving contradictions in spectral data between synthetic batches?
Discrepancies in NMR or mass spectra often arise from residual solvents, stereochemical impurities, or tautomeric forms. Methodological approaches include:
Q. How does the steric and electronic environment of the pentacyclic core influence its interaction with biological targets (e.g., enzymes or receptors)?
Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with modified substituents (e.g., replacing the nitro group with other electron-deficient groups). Crystallographic data from related compounds (e.g., 17-hydroxy analogs) suggest that the planar aromatic system and keto groups facilitate π-π stacking and hydrogen bonding with target proteins .
Q. What experimental precautions are required for handling this compound due to its toxicity profile?
Safety data indicate risks of acute oral toxicity (H302) and respiratory irritation (H335). Mitigation strategies include:
- Use of fume hoods and PPE (gloves, lab coats).
- Storage in sealed containers at -20°C to prevent degradation.
- Neutralization of waste with alkaline solutions before disposal .
Methodological Tables
Table 1: Key Crystallographic Parameters from
| Parameter | Value | Significance |
|---|---|---|
| O2–C2–N1 bond angle | 123.39° | Indicates sp² hybridization at C2 |
| C3–C12–C20 bond angle | 111.94° | Reflects steric strain in the core |
| C17–C18–C5 dihedral angle | 125.47° | Highlights non-planar ring distortion |
Q. Table 2: Synthetic Optimization Steps
| Step | Condition | Purpose |
|---|---|---|
| Cyclization | 120°C, anhydrous DMF | Forms pentacyclic core |
| Nitration | HNO₃/H₂SO₄, 0°C | Introduces nitro group regioselectively |
| Purification | Silica gel chromatography | Removes unreacted starting materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
